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Compound of Interest

Compound Name: BMS-820132

Cat. No.: B15615310

BMS-820132 is an investigational small molecule that acts as a partial activator of the enzyme
glucokinase (GK), which was developed by Bristol Myers Squibb for the potential treatment of
type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, and its
activation was identified as a promising therapeutic strategy. However, early "full" glucokinase
activators were associated with a significant risk of hypoglycemia.[1][2][3] The development of
BMS-820132 represents a focused effort to mitigate this risk by creating a "partial” activator,
aiming for a balanced efficacy and safety profile.[1][2][3] The compound advanced into Phase 1
clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in
human subjects.[4][5]

Rationale and Discovery

The core therapeutic hypothesis behind glucokinase activation is to enhance glucose sensing
in pancreatic -cells and increase glucose uptake and metabolism in the liver.[1][2][6] Full
activation of GK, however, led to an exaggerated pharmacological response, causing
hypoglycemia.[1][2] Researchers at Bristol Myers Squibb embarked on a lead optimization
program starting from a "full GK activator” to discover a molecule with a partial activation
profile.[1][2] This led to the investigation of a series of amino heteroaryl phosphonate
benzamides, culminating in the identification of BMS-820132 (compound 31 in the discovery
campaign).[1][2] The synthesis and preclinical development of this compound were detailed in
the Journal of Medicinal Chemistry.[1][2]

Preclinical Pharmacology and Efficacy
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BMS-820132 demonstrated a promising preclinical profile, exhibiting oral activity as a partial
glucokinase activator.[7] In vitro studies confirmed its mechanism of action, while in vivo studies

in animal models of diabetes showed its potential for glucose control.

In Vitro Activi

Parameter Value Description
The concentration of BMS-
820132 required to achieve
AC50 29 nM

50% of the maximal activation

of the glucokinase enzyme.[7]

In Vivo Studies

Preclinical studies in rodent models were crucial in characterizing the efficacy and safety of

BMS-820132.

Animal Model

Dosing

Key Findings

High-fat diet-induced obese
(DIO) mice

3 umol/kg and 30 pmol/kg

(single oral dose)

Demonstrated a decrease in
glucose levels in an oral

glucose tolerance test (OGTT).

[7]

Normal Sprague-Dawley (SD)

rats

10-200 mg/kg (once daily for 1

month)

Resulted in body weight

reduction.[7]

Zucker diabetic fatty (ZDF) rats

10-200 mg/kg (once daily for 1

month)

Did not show a reduction in
body weight, suggesting the
weight loss in normal rats was
linked to the exaggerated
pharmacology of GK

activation.[7]

Beagle dogs

10 mg/kg, 60 mg/kg, and 120
mg/kg (once daily for 1 month)

No significant effects on food

consumption were observed.

[7]
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Pharmacokinetics

The pharmacokinetic profile of BMS-820132 was evaluated in preclinical species to understand
its absorption, distribution, metabolism, and excretion (ADME) properties. These studies were
essential for determining the dosing regimens for subsequent clinical trials.

Toxicology

Toxicology studies in healthy euglycemic Sprague-Dawley rats and beagle dogs revealed that
administration of BMS-820132 at therapeutic exposures could lead to marked and extended
hypoglycemia.[4] This was associated with adverse histopathological changes in the stomach,
sciatic nerve, myocardium, and skeletal muscles.[4] To investigate if these effects were a direct
result of the exaggerated pharmacology (prolonged hypoglycemia), the compound was
administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats.[4] In this
model, BMS-820132 did not induce hypoglycemia or the associated adverse effects, indicating
that the observed toxicity in healthy animals was secondary to the potent glucokinase
activation.[4]

Clinical Development

BMS-820132 progressed into Phase 1 clinical trials to assess its safety, tolerability, and
pharmacokinetic profile in humans.

e NCTO01105429: A placebo-controlled, single ascending dose study in subjects with type 2
diabetes on background metformin therapy.[5]

e NCT01290575: A placebo-controlled, multiple ascending dose study in subjects with type 2
diabetes treated with metformin monotherapy.[4]

The outcomes of these trials would be critical in determining the future development path of
BMS-820132.

Signaling Pathway and Experimental Workflow

The development of BMS-820132 involved a structured progression from identifying the
therapeutic target to preclinical and clinical evaluation.
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Figure 1. The discovery and development workflow of BMS-820132.
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The mechanism of action of BMS-820132 is centered on its interaction with glucokinase, a key
enzyme in glucose metabolism.
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Figure 2. Mechanism of action of BMS-820132 on glucokinase in pancreatic [3-cells and
hepatocytes.

Experimental Protocols
In Vitro Glucokinase Activation Assay

The activity of BMS-820132 as a glucokinase activator was determined using a biochemical
assay that measures the rate of glucose phosphorylation.

e Reagents and Materials:
o Recombinant human glucokinase enzyme.

o Glucose substrate.
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o ATP (adenosine triphosphate).

o Coupling enzymes (e.g., glucose-6-phosphate dehydrogenase).

o NADP+ (nicotinamide adenine dinucleotide phosphate).

o BMS-820132 in various concentrations.

o Assay buffer (e.g., HEPES buffer containing MgClI2, KCI, and DTT).

o Microplate reader capable of measuring absorbance at 340 nm.

e Procedure:
o The assay is typically performed in a 96- or 384-well plate format.

o Areaction mixture is prepared containing the assay buffer, glucose, ATP, NADP+, and the
coupling enzymes.

o BMS-820132 is added to the wells at a range of concentrations.
o The reaction is initiated by the addition of the glucokinase enzyme.

o The rate of NADPH formation, which is proportional to the rate of glucose-6-phosphate
production, is monitored by measuring the increase in absorbance at 340 nm over time.

o The AC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo model to assess glucose metabolism and the effect of
antidiabetic agents.

e Animals:
o High-fat diet-induced obese (DIO) mice or other relevant rodent models.

o Animals are fasted overnight (typically 16-18 hours) with free access to water.
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e Procedure:

o

A baseline blood glucose measurement is taken from the tail vein (Time 0).
o BMS-820132 or vehicle is administered orally (p.o.) at the desired dose.

o After a specified pre-treatment period (e.g., 30-60 minutes), a glucose solution (e.g., 2
g/kg) is administered orally.

o Blood glucose levels are measured at various time points after the glucose challenge
(e.g., 15, 30, 60, 90, and 120 minutes).

o The area under the curve (AUC) for blood glucose is calculated to quantify the effect of the
compound on glucose tolerance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [The Discovery and Development of BMS-820132: A
Partial Glucokinase Activator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615310#bms-820132-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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